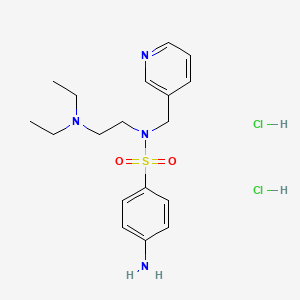
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of bacterial infections
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with sulfanilamide, which is reacted with 2-diethylaminoethyl chloride and 3-pyridylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous monitoring and control of temperature, pressure, and pH are crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and other medical conditions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride involves the inhibition of bacterial enzyme activity. The compound targets the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of various bacterial infections.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(3-pyridylmethyl)-, dihydrochloride is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides
Propiedades
Número CAS |
102395-81-3 |
|---|---|
Fórmula molecular |
C18H28Cl2N4O2S |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)12-13-22(15-16-6-5-11-20-14-16)25(23,24)18-9-7-17(19)8-10-18;;/h5-11,14H,3-4,12-13,15,19H2,1-2H3;2*1H |
Clave InChI |
UPXVCTMYKJROQM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


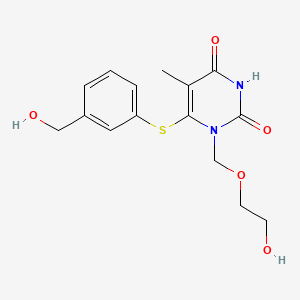
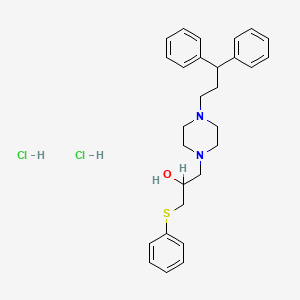
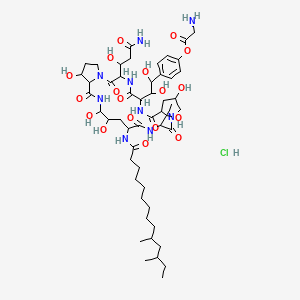
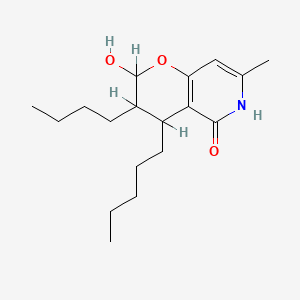
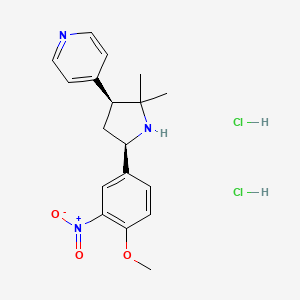
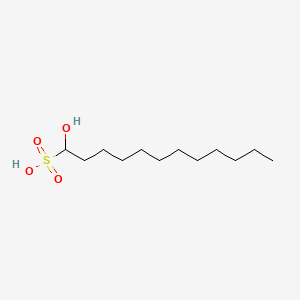
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
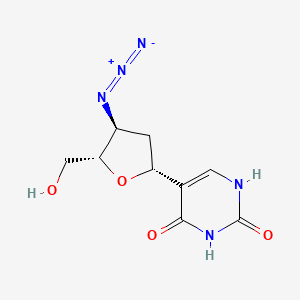

![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
